

Synthesis and Characterization of 4-Bromo-3-iodophenol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Bromo-3-iodophenol

Cat. No.: B1526393

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This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of **4-Bromo-3-iodophenol**, a valuable substituted phenol derivative for researchers, scientists, and professionals in drug development. This document outlines a detailed synthetic protocol, thorough characterization methodologies, and presents all quantitative data in clearly structured tables.

Synthesis of 4-Bromo-3-iodophenol

The synthesis of **4-Bromo-3-iodophenol** can be effectively achieved through the regioselective iodination of 4-bromophenol. The electron-donating hydroxyl group of the starting material activates the aromatic ring towards electrophilic substitution, directing the incoming iodine substituent primarily to the ortho position.

Reaction Scheme:

A plausible method for this transformation involves the use of N-iodosuccinimide (NIS) as an iodinating agent in an appropriate solvent.

Experimental Protocol:

Materials:

- 4-Bromophenol
- N-Iodosuccinimide (NIS)

- Acetonitrile (CH_3CN)
- Deionized water
- Sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$)
- Ethyl acetate
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask
- Magnetic stirrer
- Reflux condenser
- Separatory funnel
- Rotary evaporator
- Silica gel for column chromatography

Procedure:

- To a solution of 4-bromophenol (1.0 eq.) in acetonitrile, add N-iodosuccinimide (1.1 eq.).
- Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
- Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Combine the organic layers and wash with brine.

- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
- Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure **4-Bromo-3-iodophenol**.

Characterization of 4-Bromo-3-iodophenol

The structure and purity of the synthesized **4-Bromo-3-iodophenol** can be confirmed through various spectroscopic and physical characterization techniques.

Physical Properties

The following table summarizes the key physical properties of **4-Bromo-3-iodophenol**.

| Property | Value |
|-------------------|------------------------------------|
| Molecular Formula | C ₆ H ₄ BrIO |
| Molecular Weight | 298.90 g/mol |
| Appearance | Off-white to light brown solid |
| Melting Point | Not available |
| Boiling Point | 324.4 °C (predicted) |

Spectroscopic Data

The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule. The predicted chemical shifts are presented below.

¹H NMR (Predicted):

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---------------------------------|--------------|-------------|------------|
| ~7.8 | d | 1H | H-2 |
| ~7.4 | d | 1H | H-6 |
| ~6.9 | dd | 1H | H-5 |
| ~5.5 | s | 1H | -OH |

^{13}C NMR (Predicted):

| Chemical Shift (δ) ppm | Assignment |
|---------------------------------|------------|
| ~155 | C-1 (C-OH) |
| ~140 | C-2 |
| ~132 | C-6 |
| ~120 | C-4 (C-Br) |
| ~118 | C-5 |
| ~95 | C-3 (C-I) |

The IR spectrum reveals the presence of characteristic functional groups in the molecule.

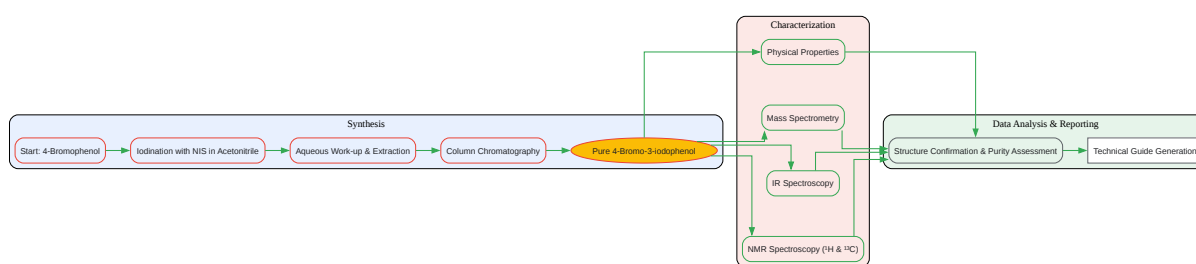
| Wavenumber (cm^{-1}) | Intensity | Assignment |
|---------------------------------|-----------|------------------------|
| 3550-3200 | Broad | O-H stretch (phenolic) |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 1600-1450 | Strong | Aromatic C=C stretch |
| 1260-1180 | Strong | C-O stretch (phenol) |
| ~1050 | Medium | C-Br stretch |
| ~1000 | Medium | C-I stretch |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

| m/z | Relative Intensity | Assignment |
|---------|--------------------|--|
| 298/300 | High | $[M]^+$ and $[M+2]^+$ (due to Br isotopes) |
| 171/173 | Medium | $[M - I]^+$ |
| 119 | Medium | $[M - Br - I]^+$ |
| 91 | High | $[C_6H_4OH]^+$ |

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the synthesis and characterization of **4-Bromo-3-iodophenol**.



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Caption: Workflow for the synthesis and characterization of **4-Bromo-3-iodophenol**.

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Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com